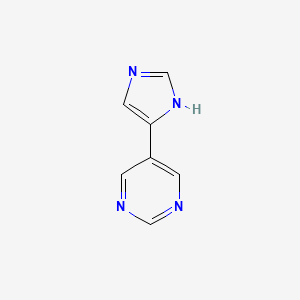

5-(1H-imidazol-5-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)pyrimidine |

InChI |

InChI=1S/C7H6N4/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H,(H,10,11) |

InChI Key |

IHELQAUGVDOHDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C2=CN=CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1h Imidazol 5 Yl Pyrimidine and Its Functionalized Analogs

Strategies for Constructing the Pyrimidine (B1678525) Ring Core in 5-(1H-imidazol-5-yl)pyrimidine Synthesis

The construction of the pyrimidine ring is a foundational aspect of the synthesis of this compound. This can be achieved through various cyclization and multi-component reactions, starting from precursors that either already contain the imidazole (B134444) ring or a group that can be subsequently converted to it.

Cyclization Reactions for Pyrimidine Moiety Formation

A classical and widely employed method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com In the context of this compound synthesis, this would ideally involve a 1,3-dicarbonyl compound bearing an imidazole substituent at the C2 position.

A plausible synthetic route would commence with an imidazole-containing dicarbonyl species. For instance, the reaction of an appropriately substituted 2-(1H-imidazol-5-yl)-1,3-dicarbonyl compound with an amidine, such as formamidine, in the presence of a base would lead to the formation of the desired pyrimidine ring. The mechanism proceeds through initial condensation to form a vinylogous amidine, followed by intramolecular cyclization and subsequent aromatization to yield the this compound core. cdnsciencepub.comchemtube3d.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-(1H-imidazol-5-yl)malondialdehyde | Formamidine | Basic | This compound | slideshare.netmdpi.com |

| Ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate | Guanidine | Basic | 2-amino-4-methyl-5-(1H-imidazol-5-yl)pyrimidine | slideshare.netmdpi.com |

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.org While a specific MCR for the direct synthesis of this compound is not extensively documented, a potential strategy could involve a three-component reaction. For example, the condensation of an imidazole-containing active methylene compound, an aldehyde, and a source of ammonia or an amidine could theoretically construct the pyrimidine ring. rsc.org

A hypothetical MCR could involve the reaction of 2-(1H-imidazol-5-yl)acetonitrile, an orthoformate (as a one-carbon component), and ammonia. This approach would leverage the reactivity of the starting materials to assemble the pyrimidine ring directly attached to the imidazole moiety.

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| 2-(1H-imidazol-5-yl)acetonitrile | Triethyl orthoformate | Ammonia | Acid or Base | 4-amino-5-(1H-imidazol-5-yl)pyrimidine | rsc.org |

This table illustrates a potential multi-component reaction strategy based on known pyrimidine syntheses.

Approaches for Imidazole Ring Incorporation in this compound

An alternative synthetic paradigm involves the initial construction of the pyrimidine ring, followed by the introduction of the imidazole moiety. This can be achieved through post-synthetic functionalization or by coupling a pre-formed imidazole derivative to the pyrimidine scaffold.

Post-Synthetic Imidazole Functionalization of Pyrimidine Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The C-H bond at the 5-position of the pyrimidine ring can be a target for direct arylation with an imidazole derivative. This approach would typically involve a palladium catalyst and a suitable directing group on the pyrimidine to achieve regioselectivity. acs.org

Another strategy is nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a halogen, at the 5-position. The reaction of 5-bromopyrimidine (B23866) with the anion of imidazole, generated by a strong base, could potentially lead to the formation of 5-(1H-imidazol-1-yl)pyrimidine. However, achieving C-C bond formation to yield this compound through this method is more challenging and would likely require a metal-catalyzed process.

| Pyrimidine Substrate | Imidazole Source | Reaction Type | Conditions | Product | Reference |

| Pyrimidine | Imidazole | C-H Activation/Arylation | Pd catalyst, oxidant | 5-(1H-imidazol-yl)pyrimidine (regioisomers possible) | rsc.orgacs.org |

| 5-Bromopyrimidine | Imidazole | Nucleophilic Substitution | Strong base | 5-(1H-imidazol-1-yl)pyrimidine | rsc.org |

This table outlines potential post-synthetic functionalization strategies.

Pre-formed Imidazole Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds between aromatic and heteroaromatic rings. The Suzuki, Stille, and Negishi reactions are particularly relevant for the synthesis of this compound. nih.govorganic-chemistry.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Two main disconnection approaches are possible:

Coupling of a 5-halopyrimidine with an imidazole-5-boronic acid or its ester. illinois.edunih.gov

Coupling of a pyrimidine-5-boronic acid with a 5-haloimidazole.

The Suzuki-Miyaura coupling is often favored due to the relatively low toxicity of the boron-containing reagents and the mild reaction conditions. illinois.edunih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound and an organohalide. organic-chemistry.orgwikipedia.org A 5-(tributylstannyl)pyrimidine could be coupled with a 5-bromoimidazole, or vice versa, in the presence of a palladium catalyst. nih.gov While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent and an organohalide. nih.govnih.gov An imidazol-5-ylzinc halide could be coupled with a 5-halopyrimidine. The Negishi coupling is known for its high reactivity and functional group tolerance. nih.gov

| Coupling Reaction | Pyrimidine Partner | Imidazole Partner | Catalyst System | Product | Reference |

| Suzuki | 5-Bromopyrimidine | Imidazole-5-boronic acid | Pd(PPh3)4, base | This compound | illinois.edunih.gov |

| Stille | 5-(Tributylstannyl)pyrimidine | 5-Bromoimidazole | Pd(PPh3)4 | This compound | nih.govorganic-chemistry.org |

| Negishi | 5-Iodopyrimidine | Imidazol-5-ylzinc chloride | Pd(dba)2, ligand | This compound | nih.govnih.gov |

This table summarizes key pre-formed imidazole coupling strategies.

Cross-Coupling Reactions in the Synthesis of this compound Derivatives

Once the this compound core has been synthesized, further functionalization can be achieved through various cross-coupling reactions. This allows for the introduction of a wide range of substituents on either the pyrimidine or the imidazole ring, enabling the generation of a library of derivatives for structure-activity relationship studies.

If the core scaffold is prepared with a halogen atom on either the pyrimidine or imidazole ring, this can serve as a handle for subsequent cross-coupling reactions. For example, a 2-chloro-5-(1H-imidazol-5-yl)pyrimidine could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, or amino groups at the 2-position of the pyrimidine ring. Similarly, a halogenated imidazole moiety could be functionalized.

| Substrate | Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| 2-Chloro-5-(1H-imidazol-5-yl)pyrimidine | Suzuki | Arylboronic acid | Pd catalyst, base | 2-Aryl-5-(1H-imidazol-5-yl)pyrimidine | nih.gov |

| 4-Bromo-5-(1H-imidazol-5-yl)pyrimidine | Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 4-Alkynyl-5-(1H-imidazol-5-yl)pyrimidine | |

| 5-(2-Bromo-1H-imidazol-5-yl)pyrimidine | Buchwald-Hartwig | Amine | Pd catalyst, base | 5-(2-Amino-1H-imidazol-5-yl)pyrimidine |

This table provides examples of cross-coupling reactions for the derivatization of the this compound scaffold.

Suzuki-Miyaura Cross-Coupling for Aryl-Imidazole-Pyrimidine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. For the synthesis of a this compound framework, this can be envisioned in two primary ways: coupling a 5-halopyrimidine with an imidazole-5-boronic acid derivative, or coupling a 5-haloimidazole with a pyrimidine-5-boronic acid derivative.

Research on related heterocyclic systems has established the feasibility of such couplings. For instance, the Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with various arylboronic acids has been shown to proceed efficiently. nih.gov Similarly, the site-selective arylation of polychlorinated pyrimidines demonstrates that specific positions on the pyrimidine ring can be targeted for C-C bond formation. researchgate.net

A general approach would involve a palladium catalyst, often with a phosphine ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For example, PdCl₂(dppf) has been used successfully as a catalyst in the synthesis of 5-(pyrrol-2-yl)-1H-indazoles, a related heteroaryl structure. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/Water | Good to Excellent | nih.gov |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/Water | 87-97% | researchgate.net |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Modest to Good | mdpi.com |

This table presents data from analogous reactions to illustrate typical conditions. Yields are for specific examples within the cited literature.

Other Palladium-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in synthesizing and functionalizing complex heterocyclic systems. Direct C-H arylation, for instance, has emerged as a highly efficient strategy that avoids the pre-functionalization required for traditional cross-coupling reactions. This method allows for the direct coupling of a C-H bond of one heterocycle with a halogenated partner. Palladium-catalyzed direct C-H arylation has been successfully applied to purine (B94841) and pyrimidine nucleosides, demonstrating its potential for modifying the pyrimidine ring. nih.gov

Another relevant methodology is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC), which can be used to form fused heterocyclic systems like imidazo[1,2-a]pyrimidines from readily available substrates. nih.gov Although this forms a fused system rather than a direct linkage, the underlying principles of palladium-catalyzed C-H activation and bond formation are applicable to the synthesis of complex imidazole-pyrimidine structures. Furthermore, tandem reactions, such as a sequential Heck reaction followed by an intramolecular oxidative amination, provide efficient routes to complex, π-expanded imidazoles catalyzed by a single palladium source. rsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry by dramatically reducing reaction times, often from hours to minutes, and frequently improving product yields. nih.gov The rapid heating provided by microwave irradiation can enhance reaction rates for a wide variety of transformations used in heterocyclic synthesis. researchgate.net

Microwave irradiation has been successfully applied to various steps in the synthesis of imidazole and pyrimidine derivatives. This includes multicomponent reactions to form the imidazole ring and cross-coupling reactions to link the two heterocyclic components. nih.govsemanticscholar.org For example, a microwave-assisted Suzuki-Miyaura cross-coupling has been developed for the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives, a scaffold structurally related to this compound. nih.gov In this case, microwave heating at 135 °C for 40 minutes was effective. One-pot, three-component syntheses of thiazolyl-pyridazinediones have also been efficiently conducted using microwave irradiation at 150 °C for just 2 minutes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Multicomponent Imidazole Synthesis | 36 hours | 60-80 minutes | Significant | nih.gov |

| Synthesis of Oxadiazoles | 8-10 hours | 5-10 minutes | Notable | researchgate.net |

| Epoxide Ring Opening with Azoles | N/A | 1 minute | Rapid Synthesis | nih.gov |

This table provides illustrative examples of the benefits of microwave-assisted synthesis.

Catalyst-Free and Environmentally Benign Reaction Conditions

Developing synthetic routes that operate under catalyst-free conditions is a primary goal of green chemistry, as it eliminates the need for often expensive and toxic metal catalysts and simplifies product purification. Several methods for the synthesis of substituted imidazoles under catalyst-free conditions have been reported. These often involve one-pot, multicomponent reactions of starting materials like benzil, an aldehyde, and ammonium (B1175870) acetate in an environmentally benign solvent such as ethanol.

Derivatization Strategies for this compound

Modification at the Pyrimidine Ring

Once the core this compound scaffold is assembled, further derivatization, particularly at the pyrimidine ring, is often necessary to modulate its physicochemical and biological properties. The reactivity of the pyrimidine ring allows for a range of modifications.

Site-selective cross-coupling reactions are a key strategy for this purpose. As demonstrated with 2,4,5,6-tetrachloropyrimidine, the different chlorine atoms exhibit distinct reactivity, allowing for sequential and controlled Suzuki-Miyaura couplings. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, mono-, di-, tri-, and even tetra-aryl pyrimidines can be synthesized with excellent site-selectivity. researchgate.net This principle can be applied to a halogenated this compound to introduce a variety of substituents at specific positions of the pyrimidine ring.

Furthermore, direct C-H activation provides a modern and efficient alternative for derivatization, bypassing the need for halogenation of the pyrimidine ring. nih.gov Medicinal chemistry studies on related fused systems like imidazo[1,2-a]pyrimidines have explored various substitutions on the pyrimidine portion of the molecule to alter metabolic stability, demonstrating the importance of such modifications. researchgate.netacs.org These strategies include the introduction of electron-donating or electron-withdrawing groups to influence the electronic properties of the ring.

Functionalization of the Imidazole Moiety

The imidazole ring within the this compound scaffold is amenable to a variety of functionalization reactions. These modifications can be used to modulate the compound's physicochemical properties or to provide a handle for further conjugation. Key strategies include N-alkylation, halogenation, formylation, and cross-coupling reactions.

N-Alkylation: The pyrrolic nitrogen (N-1) of the imidazole ring can be readily alkylated using various alkyl halides or other alkylating agents in the presence of a base. nih.govdergipark.org.tr This reaction provides a straightforward method to introduce a wide range of substituents, which can influence the molecule's steric and electronic profile. The reaction conditions can be tailored to achieve regioselectivity, although the presence of multiple nitrogen atoms in the pyrimidine-imidazole system necessitates careful optimization. ias.ac.in

Halogenation: Introducing a halogen atom (Cl, Br, I) onto the imidazole ring creates a versatile intermediate for subsequent cross-coupling reactions. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for the halogenation of N-heterocycles. elsevierpure.comresearchgate.net For imidazoles, electrophilic halogenation typically occurs at the C4 or C5 positions, though the specific outcome can be influenced by the existing pyrimidine substituent and reaction conditions. beilstein-archives.org Hypervalent iodine reagents have also been employed for efficient and regioselective halogenation of related heterocyclic systems under mild, aqueous conditions. nih.gov

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings. organic-chemistry.orgjk-sci.comcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The resulting aldehyde is a highly valuable synthetic intermediate that can be converted into a multitude of other functional groups, such as carboxylic acids, amines (via reductive amination), or used as a connection point for linker attachment.

Palladium-Catalyzed Cross-Coupling: Halogenated or tosylated pyrimidine-imidazole derivatives can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama) to form new carbon-carbon bonds. acs.orgnih.govsemanticscholar.org This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity. Furthermore, direct C-H/C-H cross-coupling methods are emerging as an efficient way to forge bonds between two heterocycles without the need for pre-functionalization, offering a more atom-economical approach. rsc.orged.ac.uk

Table 1: Methodologies for Functionalization of the Imidazole Moiety

| Reaction Type | Reagents & Conditions | Functional Group Introduced | Purpose/Further Transformation |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) in DMF or THF | Alkyl (R) group at N-1 | Modulate solubility, sterics, and electronics |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS); Hypervalent Iodine Reagents | Halogen (Cl, Br, I) at C4/C5 | Handle for cross-coupling reactions |

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | Versatile intermediate for further functionalization |

| Pd Cross-Coupling | Pd catalyst, boronic acid/organosilane, base | Aryl, Heteroaryl, Vinyl | Build molecular complexity, connect to other scaffolds |

Linker Chemistry for Hybrid Compound Synthesis

Hybrid molecules, which consist of two or more distinct pharmacophores joined by a chemical linker, are a major focus in drug discovery. The linker's nature is critical as it influences the stability, solubility, and release mechanism of the active components. nih.gov Functionalized this compound can be incorporated into such hybrids using either cleavable or non-cleavable linker strategies. nih.govbroadpharm.com

Cleavable Linkers: These linkers are designed to remain stable in systemic circulation but break under specific conditions prevalent in the target microenvironment, such as a tumor. broadpharm.com This controlled release minimizes off-target toxicity.

Enzyme-Cleavable Linkers: These often incorporate a short peptide sequence, like the dipeptide valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in cancer cells. nih.govunimi.it

pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). nih.gov

Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the highly reducing environment of the cell cytoplasm due to high concentrations of glutathione (GSH). nih.gov

Often, a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), is placed between the cleavable trigger and the drug. Once the trigger is cleaved, the spacer spontaneously fragments to release the payload in its unmodified, active form. unimi.it

Non-Cleavable Linkers: These linkers form a stable covalent bond, typically a thioether bond formed from the reaction of a maleimide with a thiol. creativebiolabs.netcreative-biolabs.com In this case, the active drug is released only after the complete proteolytic degradation of the carrier molecule (e.g., an antibody) within the lysosome. nih.gov The released species is the drug molecule with the linker and a residual amino acid attached. This strategy offers greater plasma stability and can reduce off-target toxicity, but it precludes a "bystander effect" where the released drug could kill adjacent target cells. nih.govcreativebiolabs.net

Table 2: Linker Strategies for Hybrid Compound Synthesis

| Linker Type | Cleavage Mechanism | Example Linker Chemistry | Key Features |

|---|---|---|---|

| Cleavable | Enzymatic (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) dipeptide | High plasma stability; specific release in lysosomes |

| Acidic pH (Endosome/Lysosome) | Hydrazone | Releases payload in acidic intracellular compartments | |

| Reduction (High GSH) | Disulfide bond | Releases payload in the reducing cytoplasm | |

| Non-Cleavable | Antibody Degradation | Thioether (e.g., from SMCC linker) | Maximum plasma stability; no bystander effect |

Comprehensive Structural Elucidation and Characterization of 5 1h Imidazol 5 Yl Pyrimidine Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for probing the molecular architecture of 5-(1H-imidazol-5-yl)pyrimidine derivatives. These techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold and its derivatives.

In the ¹H NMR spectra of various this compound derivatives, aromatic proton signals are typically observed in the range of δ 5.00–9.41 ppm. nih.gov For instance, in a series of 2-(p-tolyl)imidazo[1,2-a]pyrimidine derivatives, proton signals were observed in the range of δ 9.13–7.37 ppm. mdpi.com Specific proton signals for a substituted pyrimidinyl-indazol derivative were identified, including aromatic protons and signals corresponding to aliphatic C-H bonds at 2896 cm⁻¹. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. For a 2-(p-tolyl)imidazo[1,2-a]pyrimidine, the ¹³C NMR spectrum showed signals at 156.90, 144.71, 140.87, 137.96, 136.74, 130.35, 126.51, 124.12, 114.14, 109.40, and 21.16 ppm. mdpi.com In another example, the ¹³C NMR spectrum of a 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrid displayed a range of chemical shifts, including signals for the pyrimidine (B1678525) and benzimidazole rings. nih.gov Two-dimensional NMR techniques such as HMQC, HMBC, HETCOR, COSY, and NOESY are often employed for unambiguous signal assignments, especially in complex derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine Derivative nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H44 | 7.79 (ddd, J = 8.0, 1.3, 0.7 Hz, 1H) | - |

| H72, H76 | 7.62 (d, J = 8.8 Hz, 2H) | 129.95 |

| H73, H75 | 7.28 (d, J = 8.8 Hz, 2H) | 129.04 |

| H45 | 7.25 (dd, J = 4.0, 1.5 Hz, 1H) | 123.65 |

| H46 | 7.21 (dd, J = 7.2, 1.3 Hz, 1H) | 124.12 |

| H47 | 7.15 (ddd, J = 7.8, 1.4, 0.7 Hz, 1H) | 110.86 |

| NH₂ | 4.56 (s, 2H) | - |

| OCH₃ | 3.97 (s, 3H) | 54.75 |

| NH₂ | 3.06 (s, 2H) | - |

| C6 | - | 162.33 |

| C2 | - | 155.03 |

| C42 | - | 150.94 |

| C43A | - | 143.39 |

| C4 | - | 140.29 |

| C74 | - | 136.25 |

| C47A | - | 135.24 |

| C71 | - | 128.57 |

| C5 | - | 117.03 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives exhibit characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.

For instance, the N-H stretching vibration of the imidazole (B134444) ring is typically observed in the region of 3112-3454 cm⁻¹. mdpi.com In a series of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids, IR spectra showed bands in the range of 3138-3494 cm⁻¹ for N-H stretching. nih.gov The C=N stretching vibration within the pyrimidine and imidazole rings is often found around 1636-1694 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations appear around 3038 cm⁻¹, while aliphatic C-H stretches are observed at approximately 2856-2933 cm⁻¹. nih.govmdpi.com Other characteristic bands include those for C=C stretching in aromatic rings and various skeletal vibrations of the heterocyclic rings. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Imidazole) | 3112 - 3454 | mdpi.com |

| N-H Stretch (Amine) | 3138 - 3494 | nih.gov |

| C-H Stretch (Aromatic) | ~3038 | nih.gov |

| C-H Stretch (Aliphatic) | 2856 - 2933 | mdpi.com |

| C=N Stretch | 1636 - 1694 | nih.govmdpi.com |

| C=C Stretch (Aromatic) | ~1594 | mdpi.com |

| Skeletal Vibrations | 1065 - 1430 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

For several 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine derivatives, HRMS (ESI-QTOF) was used to confirm their molecular formulas. For example, a compound with the formula C₁₈H₁₅ClN₆O gave a measured m/z of 367.1069 [M+H]⁺, which was consistent with the calculated value. nih.gov Similarly, other derivatives in this series were characterized by HRMS, with the found m/z values closely matching the required values for their respective protonated molecules. nih.gov For a 2-(p-tolyl)imidazo[1,2-a]pyrimidine, the mass spectrum (ESI) showed a peak at m/z 210, corresponding to the [M+H]⁺ ion, which is consistent with the calculated molecular weight for C₁₃H₁₁N₃. mdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the synthesized molecule, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity. For a synthesized pyrimidine derivative, the elemental analysis yielded C, 75.62%; H, 4.81%; N, 19.72%, which was in close agreement with the calculated values of C, 75.5%; H, 4.93%; N, 19.57% for the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Molecular Conformation and Torsion Angles

The X-ray crystal structure of a 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine revealed that the central imidazole ring is planar. iosrjournals.org The study of pyrazolo[1,5-a]pyrimidine derivatives by X-ray diffractometry has provided insights into their molecular structure and crystal packing, which are influenced by inter- and intramolecular interactions such as N⋯Cl, N⋯S, and π–π stacking. researchgate.net The conformation of these molecules, including the planarity of the ring systems and the dihedral angles between different rings, is crucial for understanding their biological activity. For instance, in a 7-(4-methylphenyl)pyrazolo[2,3-a]pyrimidine-3-carbonitrile, the pyrazolopyrimidine ring system was found to be essentially planar, making a dihedral angle of 42.3 (2)° with the benzene ring. researchgate.net

Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The architecture of this compound derivatives in the solid state is significantly influenced by a variety of non-covalent interactions, which dictate their supramolecular assembly. These interactions, primarily hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and, consequently, the material's physicochemical properties.

Hydrogen Bonding: The imidazole and pyrimidine rings contain multiple hydrogen bond donor and acceptor sites, making hydrogen bonding a dominant force in the crystal engineering of these derivatives. The N-H group of the imidazole ring and any amino substituents frequently act as hydrogen bond donors, while the nitrogen atoms within both heterocyclic rings serve as primary acceptors.

In a series of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, a diverse array of hydrogen-bonding patterns has been observed. nih.gov These interactions lead to the formation of complex supramolecular structures, ranging from simple, finite zero-dimensional aggregates to intricate three-dimensional frameworks. nih.gov For instance, in some solvated crystals, such as a dimethyl sulfoxide solvate of (E)-4-methoxy-5-[(4-nitrobenzylidene)amino]-6-[2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl]pyrimidin-2-amine, inversion-related pairs of the pyrimidine molecule can link via N-H⋯N hydrogen bonds to form cyclic dimers, which are then further connected to solvent molecules through N—H⋯O hydrogen bonds. nih.gov

The nature of these hydrogen bonds can be both intermolecular and intramolecular. Intramolecular hydrogen bonding can play a critical role in defining the conformation of a molecule, which in turn affects its ability to interact with biological targets. nih.govresearchgate.net For example, the presence of an intramolecular hydrogen bond can enhance the accessibility of the imidazole's lone pair electrons, which is a key factor in the inhibition of certain enzymes. nih.govresearchgate.net Conversely, imidazole moieties near H-bond donors may show reduced potency. nih.gov The interplay between the imidazole ring acting as a hydrogen bond donor or acceptor can significantly influence its chemical behavior. researchgate.net

Research on imidazole-based molecular junctions has demonstrated that π-π stacked dimers can form efficient conductance pathways. researchgate.net While purines generally exhibit more pronounced self-stacking properties than pyrimidines, the potential for stacking interactions in pyrimidine-containing compounds remains a key factor in their structural organization. researchgate.net The combination of hydrogen bonding and π-π stacking allows for the construction of complex and stable supramolecular architectures.

| Interaction Type | Description | Observed Outcome | Example Compound Class |

|---|---|---|---|

| Hydrogen Bonding | N-H···N, N-H···O, O-H···N interactions involving imidazole, pyrimidine, and substituent groups. | Formation of dimers, sheets, and 3D frameworks. nih.gov Influences molecular conformation. nih.govresearchgate.net | 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines nih.gov |

| π-π Stacking | Face-to-face or offset stacking of imidazole and pyrimidine rings with other aromatic systems. | Stabilization of crystal packing and molecular complexes. nih.gov | Indazol-pyrimidine-based derivatives nih.gov |

Polymorphism and Co-crystallization Studies

Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. In the context of this compound derivatives, polymorphism can arise from variations in the network of intermolecular interactions, particularly hydrogen bonding. Research on related 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids has identified instances where a single compound crystallizes in two different forms, confirming the existence of polymorphism within this class of molecules. nih.gov These different crystal forms are a direct result of the flexible and varied hydrogen-bonding patterns that these molecules can adopt. nih.gov

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. The imidazole and pyrimidine moieties are well-suited for forming co-crystals due to their capacity for robust hydrogen bonding. google.com Pharmaceutical co-crystals can be formed when an active pharmaceutical ingredient (API) has functional groups such as imidazole or pyrimidine, and the co-crystal former has complementary groups like carboxyl, amide, or hydroxyl groups, allowing them to connect via hydrogen bonds. google.com

While specific co-crystallization studies on this compound are not extensively detailed, the principles have been demonstrated with related structures. For example, 5-fluorouracil, a well-known pyrimidine derivative, has been successfully co-crystallized with amino acids like L-proline and L-phenylalanine. nih.govrsc.org In these cases, the formation of the co-crystal is driven by a variety of hydrogen bonds, including charge-assisted hydrogen bonds introduced by the zwitterionic amino acid, which create a stable three-dimensional supramolecular network. rsc.org These studies highlight the potential of using co-crystallization to engineer the solid-state properties of this compound derivatives.

| Phenomenon | Description | Driving Forces | Relevance/Potential Application |

|---|---|---|---|

| Polymorphism | Existence of multiple crystalline forms for a single compound. nih.gov | Variations in hydrogen bonding patterns and crystal packing. nih.gov | Control over physical properties like solubility and stability. |

| Co-crystallization | Formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio. | Strong and directional intermolecular interactions, primarily hydrogen bonding. google.comrsc.org | Modification of pharmaceutical properties such as dissolution rate and bioavailability. rsc.org |

Chromatographic Techniques for Purity Assessment

The synthesis of this compound derivatives requires rigorous purification and purity assessment to ensure the final product is free of starting materials, intermediates, and by-products. Chromatographic techniques are indispensable for both the purification and the final quality control of these compounds.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used routinely to monitor the progress of chemical reactions. columbia.edu Its simplicity and speed allow chemists to quickly determine the consumption of starting materials and the formation of the desired product, guiding the optimization of reaction conditions.

Flash Column Chromatography: For the purification of synthesized derivatives on a preparative scale, flash column chromatography is commonly employed. columbia.edu This technique uses a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds based on their differential polarity. By selecting an appropriate solvent system, the target this compound derivative can be isolated from impurities with high efficiency. columbia.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For quantitative purity assessment, HPLC and UPLC are the methods of choice. These techniques offer high resolution, sensitivity, and reproducibility. The purity of final compounds is often confirmed to be 95% or higher using these methods. nih.gov A typical setup for analyzing imidazole-pyrimidine derivatives might involve a reversed-phase column (e.g., C18) with a gradient elution system. nih.gov The mobile phase often consists of an aqueous component with an acid modifier like trifluoroacetic acid and an organic component such as acetonitrile. nih.gov Detection is commonly performed using a UV detector, as the heterocyclic rings possess strong chromophores.

For more definitive characterization, HPLC or UPLC systems can be coupled with a mass spectrometer (MS). nih.gov This hyphenated technique (LC-MS) not only provides purity information based on the chromatographic peak area but also confirms the identity of the compound by its mass-to-charge ratio (m/z), providing an orthogonal confirmation of the structure. nih.gov

| Technique | Primary Use | Typical Conditions | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel plates with UV visualization | columbia.edu |

| Flash Column Chromatography | Preparative purification | Silica gel stationary phase with a solvent gradient (e.g., methanol in dichloromethane) | columbia.edu |

| HPLC/UPLC | Quantitative purity analysis | Reversed-phase C18 column; Gradient elution with Water/Acetonitrile (containing 0.1% TFA); UV detection | nih.gov |

| LC-MS | Purity analysis and identity confirmation | Couples HPLC/UPLC with a mass spectrometer for m/z determination | nih.gov |

Chemical Reactivity and Transformation Pathways of the 5 1h Imidazol 5 Yl Pyrimidine Scaffold

Electrophilic Aromatic Substitution on Pyrimidine (B1678525) and Imidazole (B134444) Rings

The 5-(1H-imidazol-5-yl)pyrimidine scaffold possesses two aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). The imidazole ring is generally more electron-rich than the pyrimidine ring, making it the more likely site for electrophilic attack. However, the reactivity is significantly influenced by the substituents present on either ring.

The imidazole moiety in (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has been shown to enhance the rate of electrophilic aromatic substitution by 30% compared to unsubstituted analogues. vulcanchem.com While direct studies on this compound are limited, the behavior of related heteroaromatic systems suggests that iodination, a common EAS reaction, can be achieved on electron-rich heterocycles like imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) using reagents such as N-iodosuccinimide (NIS) or I2. researchgate.net Computational tools like RegioSQM can predict the most nucleophilic center for EAS, which is invaluable for planning synthetic strategies for complex heteroaromatics. rsc.org

| Reactant | Reagent | Product | Conditions | Yield | Citation |

| Pyrazolo[1,5-a]pyrimidine | PIDA, I2 | 3-Iodopyrazolo[1,5-a]pyrimidine | Visible light, CH2Cl2, rt, 2h | 76% | researchgate.net |

| Imidazo[1,2-a]pyridine | PIDA, I2 | 3-Iodoimidazo[1,2-a]pyridine | Visible light, CH2Cl2, rt, 2h | 92% | researchgate.net |

Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring in the this compound system is electron-deficient and therefore susceptible to nucleophilic substitution, particularly when substituted with good leaving groups such as halogens. The displacement of chloro, bromo, and nitro groups from pyrimidine rings by various nucleophiles is a well-established transformation. semanticscholar.orgresearchgate.net

Microwave irradiation has been shown to significantly accelerate nucleophilic displacement reactions on halopyrimidines, with reactions often completing within minutes and yielding products in high yields. researchgate.net For instance, 5-bromopyrimidine (B23866) can react with various nucleophiles under these conditions. researchgate.net Furthermore, catalyst-free nucleophilic aromatic substitution (SNAr) of a nitro group on an imidazole ring with carbon-based nucleophiles has been successfully demonstrated in water, highlighting a green chemistry approach to C-C bond formation. semanticscholar.orgrsc.org This suggests that a suitably activated this compound could undergo similar transformations.

| Reactant | Nucleophile | Product | Conditions | Yield | Citation |

| 2-Chloropyrimidine | Various Nucleophiles | 2-Substituted Pyrimidines | Microwave Irradiation | Up to 99% | researchgate.net |

| 5-Bromopyrimidine | Various Nucleophiles | 5-Substituted Pyrimidines | Microwave Irradiation | Up to 99% | researchgate.net |

| Nitroimidazole | Carbon Nucleophiles | C-C Coupled Product | Water, Elevated Temperature | Good | semanticscholar.org |

Ring-Opening and Ring-Closure Reactions Involving the Heterocyclic Moieties

The pyrimidine ring, particularly when quaternized or activated by electron-withdrawing groups, can be susceptible to ring-opening reactions upon treatment with nucleophiles. nih.gov The resulting open-chain intermediates can then undergo recyclization to form different heterocyclic systems. wur.nl For example, N-oxides of adenosine, which contain a pyrimidine ring fused to an imidazole (a purine (B94841) system), undergo pyrimidine ring-opening and subsequent closure to yield 5-amino-4-(1,2,4-oxadiazol-3-yl)imidazole derivatives. researchgate.net

These transformations highlight the potential for skeletal diversification of the this compound scaffold. Ring-closure reactions are also fundamental in the synthesis of related fused systems, such as xanthine (B1682287) derivatives, where the imidazole ring is formed in the final step. Microwave-assisted ring closure has been shown to be an efficient method for these transformations. beilstein-journals.org

Regioselective Functionalization of this compound

Achieving regioselective functionalization is a key challenge in the synthesis of complex molecules. For the this compound scaffold, the distinct reactivity of the two heterocyclic rings allows for selective modifications. The functionalization of the imidazole ring can be achieved via transition metal-catalyzed C-N and C-C bond-forming reactions. researchgate.net

The regioselectivity of reactions can be controlled by the choice of reagents and reaction conditions. For example, the synthesis of substituted pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazoles and β-dicarbonyl compounds demonstrates excellent regiocontrol. researchgate.net Similarly, green chemistry principles have been applied to the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, where different positions on the pyrimidine ring are selectively targeted. shd-pub.org.rs These strategies could be adapted for the regioselective functionalization of this compound.

Oxidation and Reduction Chemistry of the Imidazole-Pyrimidine System

The oxidation and reduction of the this compound system can lead to a variety of derivatives. The metabolism of moxonidine, a drug containing a pyrimidine and an imidazoline (B1206853) ring, involves oxidation of both the imidazoline ring and a methyl group on the pyrimidine ring. nih.gov This indicates that both ring systems are susceptible to oxidative transformations.

The synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones involves a final oxidation step using ceric ammonium (B1175870) nitrate (B79036) to generate the quinone functionality. acs.org Conversely, selective reduction of a carbonyl group in a piperidone system containing an arylsulfanyl substituent has been achieved using a LiAlH4-AlCl3 system, demonstrating that specific functional groups can be targeted for reduction in complex heterocyclic systems. nuph.edu.ua

Metal Complexation Studies of this compound

The nitrogen atoms in both the imidazole and pyrimidine rings of this compound are potential coordination sites for metal ions. Imidazole and pyrimidine derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net

Studies on pyrimidine-derived Schiff base ligands have shown their ability to form stable complexes with Ni(II), Co(III), and Fe(III), with the metal ion being coordinated by the pyrimidyl and azomethine nitrogen atoms. researchgate.net Similarly, imidazole-based ligands have been used to synthesize complexes with copper, iron, zinc, and lanthanum. nih.gov The complexation of this compound with different metals could lead to novel materials with interesting catalytic or biological properties. For example, some imidazole derivative-metal complexes have been investigated for their corrosion inhibition properties on copper surfaces. bohrium.com

| Ligand | Metal Ion | Complex | Application | Citation |

| Pyrimidine-derived Schiff base | Ni(II), Co(III), Fe(III) | Octahedral complexes | - | researchgate.net |

| Benzofuran-imidazole derivative | Cu(II), Fe(III), Zn(II), La(III) | 1:1 or 1:2 metal:ligand complexes | Antiviral activity | nih.gov |

| Imidazole derivatives | - | - | Corrosion inhibition | bohrium.com |

Computational and Theoretical Investigations of 5 1h Imidazol 5 Yl Pyrimidine and Its Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, making it a cornerstone for predicting molecular behavior. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometry to its most stable conformation and the determination of various quantum chemical descriptors that explain the molecule's reactivity and stability. researchgate.netnih.gov For heterocyclic compounds like those containing pyrimidine (B1678525) and imidazole (B134444) rings, DFT is employed to analyze parameters such as bond lengths, bond angles, and electronic properties, which are often in good agreement with experimental data. iucr.orgresearchgate.net

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular orbital theory provides a framework for understanding the chemical reactivity and stability of a molecule through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity and lower stability. irjweb.com This energy gap explains the charge transfer interactions that can occur within the molecule. nih.govirjweb.com For instance, in studies of imidazole and pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity. nih.govirjweb.com The distribution of these orbitals is also informative; for example, in some imidazole derivatives, the HOMO charge density is spread over a phenyl ring, while the LUMO is located on the imidazole and other connected rings, indicating the sites of electrophilic and nucleophilic attack. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.2613 | Electron-donating ability irjweb.com |

| ELUMO | -0.8844 | Electron-accepting ability irjweb.com |

| Energy Gap (ΔE) | 5.3769 | Chemical reactivity and kinetic stability irjweb.com |

Note: The values in the table are illustrative, based on a related N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine compound, and serve to exemplify the data obtained from DFT calculations. irjweb.com The actual values for 5-(1H-imidazol-5-yl)pyrimidine would require specific calculation.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color scale where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netrsc.org

For heterocyclic systems like this compound, the nitrogen atoms of both the pyrimidine and imidazole rings are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. rsc.org MEP analysis has been used to compare the electronic profiles of novel imidazole-containing compounds with known drugs, reinforcing their potential to act as similar pharmacological agents. researchgate.net For example, the MEP contour of a 1H-imidazole-2,4-diamine scaffold was found to be similar to the N1-protonated 2,4-diaminopyrimidine (B92962) core of known antifolate drugs, suggesting it could form similar bidentate hydrogen bond interactions with its target enzyme. researchgate.net

Tautomerism and Isomerism of this compound

Tautomerism, particularly prototropic tautomerism, is a key characteristic of many heterocyclic compounds, including imidazoles and pyrimidines. google.comresearchgate.net This phenomenon involves the migration of a proton between different positions on the heterocyclic system, resulting in isomers that can be in equilibrium. google.com For the imidazole ring in this compound, annular tautomerism is possible, where the proton on one nitrogen atom can migrate to the other. researchgate.net Similarly, pyrimidine derivatives can exist in various tautomeric forms, such as keto-enol or amide-imidic acid pairs, which significantly influence their chemical properties and biological interactions. google.comthieme-connect.de

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. irjweb.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of ligand-receptor interactions. mdpi.comnih.gov Pyrimidine and imidazole derivatives are frequently subjected to docking studies to evaluate their potential as inhibitors of various enzymes, such as kinases or reverse transcriptase. researchgate.netacs.orgtandfonline.com

Binding Affinity Prediction and Interaction Analysis with Biological Targets

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a docking score or binding free energy. mdpi.comnih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. researchgate.net For example, docking studies of imidazol-5-one analogs against HIV-1 reverse transcriptase were used to explore their binding affinity and orientation within the enzyme's active site. researchgate.net

These computational predictions help prioritize compounds for synthesis and biological testing. The analysis goes beyond a simple score, examining the types of interactions that stabilize the complex. These can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a primary driving force for binding. nih.gov

Cation-pi interactions: Can occur between the ligand and specific amino acid residues. mdpi.com

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Imidazol-5-one analogs | HIV-1 Reverse Transcriptase | Range of IC50: 1.76-3.88 µM (Correlates with docking) | nih.gov |

| Pyrimidine-Quinolone Hybrids | Human Lactate Dehydrogenase A (hLDHA) | High affinity values suggesting inhibition | semanticscholar.org |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | E. Coli Biotin Carboxylase | -7.6 kcal/mol | irjweb.com |

Note: This table presents data from various studies on analogs to illustrate the type of information generated from docking studies. The specific binding affinity of this compound would depend on the chosen biological target.

Identification of Key Amino Acid Residues for Ligand Binding

Beyond predicting if a compound will bind, molecular docking reveals how it binds by identifying the key amino acid residues in the receptor's active site that interact with the ligand. nih.govacs.org This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

For instance, in kinase inhibitors, the pyrimidine core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. acs.orgnih.gov Docking studies on pyridine/pyrimidine substituted imidazol-5-one analogs identified hydrogen bonding with Lys101 and hydrophobic interactions with Tyr188, Tyr181, Trp229, and Tyr318 as the primary driving forces for binding to HIV-1 reverse transcriptase. nih.gov Similarly, for inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS), interactions with key residues like Ile14, Asp54, and Ile164 are necessary for inhibition. researchgate.net Understanding these specific interactions allows medicinal chemists to modify the ligand's structure to improve its fit and affinity for the target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing intricate details about conformational changes, stability, and intermolecular interactions.

A primary application of MD simulations in drug discovery is to assess the stability of a potential drug molecule (ligand) when bound to its biological target, typically a protein. The stability of this protein-ligand complex is a strong indicator of the ligand's potential efficacy. nih.gov

Research on pyrimidine-imidazole analogs has utilized MD simulations to understand their interaction with protein targets. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors, MD simulations were performed on docked complexes to elucidate the stability of the protein-ligand interactions. nih.gov Such simulations are crucial for confirming the binding mode predicted by molecular docking and for observing the dynamic behavior of the complex over time. mdpi.com

The stability of the complex is typically evaluated using several metrics:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of atomic positions, usually for the protein's backbone atoms (Cα) and the ligand's heavy atoms, from a reference structure over the course of the simulation. A stable, low-fluctuating RMSD value over time suggests that the ligand has found a stable binding pose within the protein's active site. mdpi.commdpi.com Fluctuations around 0.2 nm are often indicative of a stable system. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or groups of atoms to identify flexible regions of the protein. Significant fluctuations in the binding site residues might indicate an unstable interaction, whereas stability in these regions can confirm the ligand's role in stabilizing the protein's conformation. mdpi.com

Hydrogen Bond Analysis: Hydrogen bonds are key directional interactions that contribute significantly to binding affinity. MD trajectories are analyzed to determine the occupancy and lifetime of specific hydrogen bonds between the ligand and protein residues. The persistence of key hydrogen bonds is a hallmark of a stable complex. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation snapshots to estimate the binding free energy of the ligand to the protein. nih.govmdpi.com These calculations provide a quantitative measure of binding affinity, helping to rank different analogs.

| Metric | Description | Typical Indication of Stability in Pyrimidine Analog Studies |

| RMSD (Cα atoms) | Measures the deviation of the protein backbone from the initial structure. | Plateauing at a low value (e.g., < 0.3 nm) after an initial equilibration period. mdpi.com |

| RMSD (Ligand) | Measures the deviation of the ligand's heavy atoms relative to the protein's binding pocket. | A stable, low value indicates a consistent binding pose. mdpi.com |

| RMSF (Residues) | Measures the fluctuation of individual amino acid residues. | Low fluctuation in binding site residues suggests a stable interaction. mdpi.com |

| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the protein and ligand. | Consistent formation of key hydrogen bonds throughout the simulation. nih.govmdpi.com |

| MM/PBSA | Estimates the binding free energy of the complex. | Large negative values indicate favorable and strong binding. nih.govmdpi.com |

This table provides a generalized summary of metrics used in MD simulations to assess protein-ligand stability, based on findings from studies on related compounds.

The surrounding solvent environment profoundly influences a molecule's conformation, dynamics, and interactions. acs.org Water, being the biological solvent, plays a critical role in mediating protein-ligand binding through hydrogen bonding and the hydrophobic effect. MD simulations explicitly model solvent molecules (typically water) to capture these effects accurately.

Computational studies on related heterocyclic compounds have shown that solvent can dictate molecular properties. For example, the solvatochromic behavior (change in color with solvent polarity) of certain pyrimidine derivatives highlights the strong influence of the solvent on the molecule's electronic structure. mdpi.com The choice of solvent in chemical synthesis can also be critical, and studies have explored solvent-free conditions for preparing pyrimidine compounds to create more environmentally friendly processes. researchgate.net In computational models, the solvent's polarity and its ability to form hydrogen bonds can alter the conformational preferences of a flexible molecule like this compound, affecting which shape is most stable and thus most likely to be biologically active. acs.org The use of specialized solvents, such as ionic liquids, has also been investigated in the synthesis of polymers containing imidazole rings, where the solvent was found to act as a catalyst in addition to its role as a medium. repositorioinstitucional.mx

Prediction of Physicochemical Properties Relevant to Biological Activity

Before a compound is synthesized, its potential for biological activity and drug-likeness can be estimated through the calculation of various physicochemical properties. These in silico predictions are a cornerstone of modern medicinal chemistry, helping to prioritize candidates and avoid costly failures. biointerfaceresearch.com

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net Polarity is related to the distribution of partial charges across the molecule and influences solubility and the ability to form hydrogen bonds.

Key descriptors include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, this is the most common measure of lipophilicity. An optimal LogP range is essential for a drug to pass through cell membranes without being too insoluble in aqueous environments. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms (usually oxygen and nitrogen), including their attached hydrogens. It is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to a protein target.

Computational tools are routinely used to predict these properties for novel compounds. Studies on various pyrimidine and imidazole derivatives often include an in silico analysis of their physicochemical properties to assess their drug-likeness, frequently using frameworks like Lipinski's Rule of Five. biointerfaceresearch.com For example, research on pyrimidine-sulfonamide derivatives involved calculating bioactivity scores and physicochemical properties to ensure they fell within an acceptable range for a potential drug molecule. biointerfaceresearch.com

| Property | Description | Relevance to Biological Activity |

| LogP | Octanol-water partition coefficient. | Governs membrane permeability and solubility; crucial for ADMET profile. researchgate.net |

| TPSA | Total surface area of polar atoms. | Predicts drug transport properties, including absorption and brain penetration. |

| Molecular Weight | The mass of one mole of the substance. | Influences size and diffusion; often constrained in drug design (e.g., <500 Da). biointerfaceresearch.com |

| H-Bond Donors | Number of N-H or O-H bonds. | Affects solubility and receptor binding interactions. researchgate.net |

| H-Bond Acceptors | Number of nitrogen or oxygen atoms. | Affects solubility and receptor binding interactions. researchgate.net |

This table summarizes key physicochemical descriptors and their importance in drug discovery, based on principles applied in the computational analysis of heterocyclic compounds.

A molecule's biological function is intrinsically linked to its three-dimensional shape or conformation. Flexible molecules like this compound, which have rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers required to transition between them.

The collection of all possible conformations and their corresponding potential energies forms the molecule's "energy landscape." The biologically active conformation—the shape the molecule adopts when it binds to its target—must be energetically accessible. acs.org Computational studies can map this landscape. For instance, a detailed study on the formation of a substituted imidazole derivative involved calculating the free energy profile for the reaction, identifying the geometries of transition states and intermediates along the reaction pathway. acs.org This level of analysis reveals the most likely shapes and the flexibility of the molecule. Understanding the preferred geometry is crucial, as the spatial arrangement of key features like hydrogen bond donors/acceptors and aromatic rings (the pharmacophore) is what determines the interaction with a biological receptor. mdpi.com

Future Research Directions and Identified Research Gaps for 5 1h Imidazol 5 Yl Pyrimidine

Exploration of Novel Synthetic Pathways

A significant research gap exists in the development of diverse and efficient synthetic routes to generate a library of 5-(1H-imidazol-5-yl)pyrimidine derivatives. Future work should move beyond traditional multi-step syntheses, which are often time-consuming and low-yielding, and focus on modern, sustainable methodologies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for rapidly assembling complex molecules like this compound derivatives in a single step from three or more starting materials. nih.govresearchgate.netlupinepublishers.com The development of novel MCRs would enable the creation of diverse chemical libraries for high-throughput screening. researchgate.net Research should focus on identifying suitable starting materials and catalysts, such as zirconium(IV) chloride, that can efficiently construct the dual-ring system. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.orgasianpubs.orgsemanticscholar.org Applying microwave irradiation to key cyclization or condensation steps in the synthesis of the target scaffold could provide a more efficient and scalable route for producing analogues. tandfonline.comorientjchem.org

Green Chemistry Approaches: The integration of green chemistry principles is crucial for sustainable pharmaceutical development. kuey.netrasayanjournal.co.inresearchgate.netkuey.net Future synthetic strategies should prioritize the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient processes to minimize environmental impact. kuey.netrasayanjournal.co.inresearchgate.net Solvent-free reaction conditions are another promising avenue within this approach. nih.gov

Advanced Computational Modeling and AI-Driven Drug Design

Computational tools, particularly artificial intelligence (AI) and machine learning (ML), are poised to revolutionize the design of novel therapeutics based on the this compound scaffold. A significant gap lies in the application of these advanced in silico methods to this specific chemical class.

Future research should harness these technologies to:

Predict Biological Activity and Properties: AI and ML algorithms can be trained on large datasets of known kinase inhibitors and other drugs to predict the biological activity of novel this compound derivatives. nih.govrsc.org These models can forecast crucial drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby prioritizing candidates with favorable profiles for synthesis and experimental testing. nih.gov

Identify and Optimize Lead Compounds: AI-driven platforms can perform high-throughput virtual screening of vast virtual libraries to identify promising hit compounds. nih.gov Generative models can even design entirely new molecules with desired polypharmacological profiles, potentially targeting multiple kinases or pathways simultaneously to overcome drug resistance. nih.govrsc.orgmdpi.com

Elucidate Drug-Target Interactions: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning, can reveal the complex relationships between the chemical structure of a compound and its biological activity. nih.govcas.org This understanding is crucial for rationally designing more potent and selective inhibitors. AI can also predict the binding affinity between a drug and its target protein, further guiding the optimization process. researchgate.netpatsnap.com

| Computational Technique | Application in Drug Design | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning (ML) / Deep Learning (DL) | Predicting bioactivity, ADMET properties, and drug-target interactions (DTI). nih.govspringernature.comijimai.org | Accelerates the identification of promising derivatives and reduces late-stage failures. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. nih.govcas.org | Guides the rational design of more potent and selective compounds. |

| Generative Models (e.g., GANs) | De novo design of novel molecules with optimized properties. patsnap.com | Creates innovative chemical structures beyond existing libraries. |

| Graph Neural Networks (GNNs) | Modeling molecular structures to predict properties and interactions. nih.govnih.gov | Provides a more nuanced understanding of structure-activity relationships. |

Discovery of Undiscovered Biological Targets

While the pyrimidine-imidazole scaffold is known to interact with protein kinases, the full spectrum of its biological targets remains largely unexplored. nih.govrsc.org A significant research gap is the identification of novel, therapeutically relevant targets for this compound derivatives.

Future research should employ systematic, unbiased approaches to uncover new mechanisms of action:

Phenotypic Screening: This strategy involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target. nih.govtechnologynetworks.comwikipedia.orgcreative-biolabs.comnih.gov This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action. wikipedia.orgnih.gov

Chemical Proteomics: This powerful technique can identify the direct binding partners of a bioactive compound from a complex cellular lysate. mdpi.combiognosys.comfrontiersin.org By immobilizing a derivative of this compound on a solid support, researchers can "fish" for its interacting proteins, thereby identifying both on-targets and potential off-targets. Mass spectrometry-based proteomics is ideally suited for this purpose. sapient.biosapient.bio

Target Deconvolution: Once a hit is identified through phenotypic screening, various methods are employed to determine its molecular target. This "target deconvolution" or "target identification" process is a critical step to understand the compound's mechanism of action and to enable structure-based drug design. wikipedia.org

Development of Targeted Delivery Systems (Conceptual)

Even highly potent drug candidates can fail due to poor bioavailability, rapid clearance, or off-target toxicity. A conceptual research gap exists in designing targeted delivery systems specifically for this compound-based therapeutics. Future efforts should focus on developing nanocarriers that can enhance drug efficacy and minimize side effects.

Conceptual delivery systems for future exploration include:

Liposomes: These are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. nih.govelsevierpure.combohrium.comtechnologynetworks.com Surface modification of liposomes with targeting ligands (e.g., antibodies or peptides) can direct the drug specifically to cancer cells, sparing healthy tissues. bohrium.com

Dendrimers: These highly branched, tree-like macromolecules offer a high density of surface functional groups that can be conjugated to both targeting moieties and drug molecules. nih.govnih.govmdpi.comaxispharm.com Their internal cavities can also encapsulate drugs, making them a versatile platform for targeted cancer therapy. nih.govmdpi.com For instance, transferrin-bearing dendrimers are being explored to target the overexpressed transferrin receptors on cancer cells. tandfonline.com

Polymeric and Inorganic Nanoparticles: Nanoparticles made from biocompatible polymers or inorganic materials like gold can be engineered for targeted drug delivery. acs.orgnih.govnih.govmdpi.com They can be designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as changes in pH. nih.gov

| Delivery System | Description | Potential Advantage for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of lipid bilayers that can encapsulate drugs. nih.gov | Improves solubility, protects the drug from degradation, and allows for surface functionalization for active targeting. bohrium.com |

| Dendrimers | Highly branched, monodisperse polymers with a well-defined structure. nih.gov | High drug-loading capacity and multivalent surface for attaching multiple targeting ligands. nih.govaxispharm.com |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. nih.gov | Offers controlled and sustained release of the drug at the target site. nih.gov |

| Gold Nanoparticles | Inorganic nanoparticles with unique optical and electronic properties. acs.org | Can be easily functionalized and used for both therapy and diagnostics (theranostics). axispharm.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.